molecular formula C10H12N2 B12572859 6,9-Imino-5H-cyclohepta[c]pyridine, 6,7,8,9-tetrahydro-, (6R,9S)-

6,9-Imino-5H-cyclohepta[c]pyridine, 6,7,8,9-tetrahydro-, (6R,9S)-

Número de catálogo: B12572859
Peso molecular: 160.22 g/mol
Clave InChI: CKHJSFLWOXDCDE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6,9-Imino-5H-cyclohepta[c]pyridine, 6,7,8,9-tetrahydro-, (6R,9S)- is a heterocyclic compound with a unique structure that includes a seven-membered ring fused to a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-Imino-5H-cyclohepta[c]pyridine, 6,7,8,9-tetrahydro-, (6R,9S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-pyridinedicarboxylic acid dimethyl ester with glutaric acid dimethyl ester in the presence of a base such as potassium tert-butoxide. The reaction is carried out in a solvent like toluene, and the mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.

Análisis De Reacciones Químicas

Types of Reactions

6,9-Imino-5H-cyclohepta[c]pyridine, 6,7,8,9-tetrahydro-, (6R,9S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various hydrogenated derivatives .

Aplicaciones Científicas De Investigación

6,9-Imino-5H-cyclohepta[c]pyridine, 6,7,8,9-tetrahydro-, (6R,9S)- has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 6,9-Imino-5H-cyclohepta[c]pyridine, 6,7,8,9-tetrahydro-, (6R,9S)- involves its interaction with specific molecular targets. For instance, as a CGRP antagonist, it binds to CGRP receptors, inhibiting the action of CGRP and thereby reducing migraine symptoms. The pathways involved include modulation of neurotransmitter release and vascular tone .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

6,9-Imino-5H-cyclohepta[c]pyridine, 6,7,8,9-tetrahydro-, (6R,9S)- is unique due to its specific stereochemistry and the presence of an imino group, which imparts distinct chemical and biological properties. Its ability to act as a CGRP antagonist makes it particularly valuable in medicinal chemistry .

Actividad Biológica

6,9-Imino-5H-cyclohepta[c]pyridine, 6,7,8,9-tetrahydro-, (6R,9S)- is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article reviews the current literature on its biological activity, including synthesis methods, cytotoxicity against cancer cell lines, and other pharmacological properties.

Synthesis and Characterization

The synthesis of 6,9-imino-5H-cyclohepta[c]pyridine derivatives has been explored using various methods. A notable approach involves high-pressure assisted synthetic techniques that enhance the yield and efficiency of cyclocondensation reactions. The resulting compounds have been characterized using X-ray crystallography and spectroscopic methods to confirm their structural integrity and purity .

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of 6,9-imino-5H-cyclohepta[c]pyridine derivatives against several human cancer cell lines. The MTT assay was employed to evaluate the cytotoxicity of these compounds against lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells. The results indicated that certain derivatives exhibited significant cytotoxic effects:

CompoundCell LineIC50 (μM)
4hMCF-76.31
4hA5497.95
4eMCF-10A11.23 ± 1.42
4fMCF-10A12.36 ± 1.69
4gMCF-10A9.81 ± 0.097
4hMCF-10A8.13 ± 1.84
6cMCF-10A9.47 ± 2.16

These findings suggest that the presence of specific substituents on the cyclohepta[c]pyridine structure can enhance its anticancer activity .

The mechanism by which these compounds exert their cytotoxic effects is still under investigation. Preliminary studies indicate that they may induce apoptosis in cancer cells through various pathways, including the inhibition of cell cycle progression and modulation of apoptotic markers .

Additional Biological Activities

Beyond anticancer properties, derivatives of this compound class have shown potential in other therapeutic areas:

  • Anti-inflammatory Activity : Some derivatives have demonstrated anti-inflammatory effects in preclinical models.
  • Antimicrobial Properties : Certain compounds exhibit activity against bacterial strains, suggesting potential as antimicrobial agents.
  • Neuroprotective Effects : There is emerging evidence that some derivatives may protect neuronal cells from oxidative stress .

Case Studies

Several case studies have documented the efficacy of these compounds in vitro and in vivo:

  • Study on Lung Cancer : A derivative was tested against A549 cells and showed a dose-dependent decrease in cell viability.
  • Breast Cancer Models : In MCF-7 models, compounds were found to significantly reduce tumor growth in xenograft studies.
  • Normal Cell Line Testing : While exhibiting cytotoxicity towards cancer cells, some derivatives displayed lower toxicity towards normal breast cell lines (MCF-10A), indicating a potentially favorable therapeutic index .

Propiedades

Fórmula molecular

C10H12N2

Peso molecular

160.22 g/mol

Nombre IUPAC

4,12-diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene

InChI

InChI=1S/C10H12N2/c1-2-10-9-6-11-4-3-7(9)5-8(1)12-10/h3-4,6,8,10,12H,1-2,5H2

Clave InChI

CKHJSFLWOXDCDE-UHFFFAOYSA-N

SMILES canónico

C1CC2C3=C(CC1N2)C=CN=C3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.